2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S2 It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of thiophene-2-methanol with ethylene oxide to form 2-(thiophen-2-ylmethoxy)ethanol. This intermediate is then reacted with ethylene chlorohydrin to produce 2-(2-(thiophen-2-ylmethoxy)ethoxy)ethanol. Finally, the sulfonyl chloride group is introduced by reacting the intermediate with chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Scientific Research Applications
2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Utilized in the preparation of functionalized polymers and advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride depends on its chemical reactivity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions can modify the biological activity of target molecules, making the compound useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the thiophene and ethoxy groups.
Benzenesulfonyl Chloride: Contains a benzene ring instead of a thiophene ring, leading to different electronic properties and reactivity.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group, commonly used in organic synthesis for protecting amines and alcohols.
Uniqueness
2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride is unique due to the presence of the thiophene ring and ethoxy groups, which impart specific electronic and steric properties. These features can influence the compound’s reactivity and make it suitable for specialized applications in organic synthesis and materials science .
Properties
Molecular Formula |
C9H13ClO4S2 |
---|---|
Molecular Weight |
284.8 g/mol |
IUPAC Name |
2-[2-(thiophen-2-ylmethoxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H13ClO4S2/c10-16(11,12)7-5-13-3-4-14-8-9-2-1-6-15-9/h1-2,6H,3-5,7-8H2 |
InChI Key |
QULFEBITGOJZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)COCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
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